molecular formula C7H5BrINO2 B3263523 1-(Bromomethyl)-4-iodo-2-nitrobenzene CAS No. 375792-98-6

1-(Bromomethyl)-4-iodo-2-nitrobenzene

Cat. No.: B3263523
CAS No.: 375792-98-6
M. Wt: 341.93 g/mol
InChI Key: LKEXBDWKOKZZAB-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Nitro Groups in Synthetic Chemistry

Aryl halides, which contain a halogen atom bonded to an aromatic ring, are crucial intermediates in the synthesis of numerous organic materials, including pharmaceuticals and agrochemicals. prepchem.com The carbon-halogen bond in aryl halides, while generally less reactive than in alkyl halides, can be activated under specific conditions to participate in a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. prepchem.com The nature of the halogen atom influences the reactivity, with iodine often being more reactive than bromine or chlorine. prepchem.com

The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring to which it is attached. google.com It deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. google.com Furthermore, the nitro group itself can be readily transformed into a variety of other functional groups, most notably an amino group (NH₂), which is a cornerstone of many synthetic pathways. doubtnut.com

Contextualization of 1-(Bromomethyl)-4-iodo-2-nitrobenzene within Advanced Chemical Building Blocks

This compound, with its distinct arrangement of a bromomethyl group, an iodine atom, and a nitro group on a benzene (B151609) ring, represents a highly functionalized and promising building block for organic synthesis. bldpharm.com Such "advanced chemical building blocks" are small molecules that carry multiple reactive sites, enabling the introduction of chemical diversity and specific structural motifs into target molecules in a controlled and efficient manner. google.com The presence of three distinct functional groups in this compound offers chemists multiple handles for sequential and selective chemical modifications, positioning it as a valuable tool for the construction of complex molecular frameworks.

Properties

IUPAC Name

1-(bromomethyl)-4-iodo-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEXBDWKOKZZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromomethyl 4 Iodo 2 Nitrobenzene

Precursor Selection and Initial Functionalization Strategies

The journey towards 1-(Bromomethyl)-4-iodo-2-nitrobenzene begins with the strategic selection and functionalization of a suitable precursor. The most common starting material is a toluene (B28343) derivative, which then undergoes a series of reactions to introduce the necessary iodo, nitro, and bromomethyl groups in the desired positions.

Approaches to 4-Iodo-1-methyl-2-nitrobenzene and Related Toluene Derivatives

The synthesis of the key intermediate, 4-iodo-1-methyl-2-nitrobenzene, can be approached in several ways. One common method involves the nitration of 4-iodotoluene (B166478). However, controlling the regioselectivity of this reaction can be challenging. An alternative and often more controlled route starts with 2-methylaniline (o-toluidine). This is first nitrated to yield a mixture of isomers, from which 2-methyl-4-nitroaniline (B30703) can be separated. This intermediate is then subjected to a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced with iodine to yield 4-iodo-1-methyl-2-nitrobenzene.

Another approach involves starting with 4-iodo-2-nitroaniline (B1312708), which can be synthesized from p-nitroaniline through diazotization followed by iodination. prepchem.comchemicalbook.com The resulting 4-iodo-2-nitroaniline can then be converted to the target toluene derivative, although this route is less direct. The compound 4-Iodo-2-methyl-1-nitrobenzene is a known chemical intermediate used in the pharmaceutical and agrochemical industries. lookchem.comsigmaaldrich.com

Regioselective Functionalization Techniques for Aromatic Systems

Achieving the desired substitution pattern on the aromatic ring is a critical aspect of this synthesis. The directing effects of the substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. lumenlearning.com For instance, the methyl group in toluene is an ortho-, para-director, while the nitro group is a meta-director. Therefore, the order in which these groups are introduced is paramount.

To synthesize 4-iodo-1-methyl-2-nitrobenzene, nitration of 4-iodotoluene would ideally place the nitro group at the 2-position, ortho to the methyl group and meta to the iodo group. However, the formation of other isomers is possible. More advanced regioselective techniques, such as the use of blocking groups or directed ortho-metalation, can be employed to achieve higher selectivity in complex aromatic substitutions. Recent research has also explored regioselective iodine/zinc-exchange reactions for the functionalization of polyiodinated arenes, offering another potential tool for controlled synthesis. researchgate.net

Bromination Protocols for the Methyl Group

With the 4-iodo-1-methyl-2-nitrobenzene intermediate in hand, the next crucial step is the selective bromination of the methyl group to form the desired this compound. This is typically achieved through a radical bromination reaction.

Radical Bromination Techniques

The Wohl-Ziegler reaction is a classic method for the benzylic bromination of toluene and its derivatives. scientificupdate.com This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic position, followed by reaction of the resulting benzyl (B1604629) radical with NBS to propagate the chain. gla.ac.ukmasterorganicchemistry.com

Continuous flow protocols for benzylic bromination have gained attention as they offer advantages in terms of safety, scalability, and reaction control. acs.org These methods often employ photochemical activation and can lead to higher yields and selectivities compared to traditional batch processes. rsc.orgresearchgate.net

Optimization of Reaction Conditions and Reagents (e.g., N-Bromosuccinimide, Initiators)

Optimizing the conditions for benzylic bromination is crucial to maximize the yield of the desired monobrominated product and minimize the formation of byproducts, such as the dibrominated compound. scientificupdate.com Key parameters to consider include the choice of solvent, temperature, and the type and amount of radical initiator.

N-Bromosuccinimide (NBS) is the most commonly used reagent for this transformation due to its solid nature and the ability to maintain a low concentration of bromine in the reaction mixture, which helps to suppress competing reactions. masterorganicchemistry.comrsc.org The purity of NBS can also impact the reaction outcome, with some studies showing that different lots of NBS can lead to varying product distributions. scientificupdate.com

The choice of radical initiator is also important. While AIBN and benzoyl peroxide are common thermal initiators, photochemical initiation using UV light or even household compact fluorescent lamps can be effective, particularly in continuous flow setups. acs.org Recent developments include the use of in situ bromine generation, which can further enhance the efficiency and greenness of the process. rsc.orgresearchgate.net

Nitration and Iodination Strategies in Multistep Synthesis

Typically, in the synthesis of this compound, the iodination and nitration steps precede the benzylic bromination. One viable pathway involves the nitration of toluene to produce a mixture of ortho- and para-nitrotoluene. cerritos.edumasterorganicchemistry.com The para-isomer, 4-nitrotoluene, is the desired starting material for the subsequent steps. This separation can be achieved through crystallization or chromatography.

Following the isolation of 4-nitrotoluene, the iodo group is introduced. A common method for this is electrophilic iodination. However, a more versatile approach involves the reduction of the nitro group to an amino group, yielding p-toluidine. This amino group can then be converted to a diazonium salt, which is subsequently displaced by iodide in a Sandmeyer-type reaction to form 4-iodotoluene. The nitro group can then be reintroduced at the 2-position via nitration of 4-iodotoluene. The directing effects of the methyl (ortho, para-directing) and iodo (ortho, para-directing) groups will favor the formation of 4-iodo-1-methyl-2-nitrobenzene.

Alternatively, starting with 2-nitro-4-iodoaniline, a Sandmeyer reaction can be used to replace the amino group with a hydrogen atom, directly yielding 4-iodo-2-nitrotoluene, although this is a less common route. The synthesis of related compounds like 1-bromo-4-iodo-2-nitrobenzene (B3038051) often involves the diazotization of 4-iodo-2-nitroaniline followed by a Sandmeyer reaction with cuprous bromide. chemicalbook.com

Recent advances in synthetic methodologies continue to provide new and more efficient routes for the nitration and iodination of aromatic compounds, including catalyst-free methods and novel reagent systems. researchgate.net

Electrophilic Iodination Methodologies

The synthesis of this compound via electrophilic iodination starts with the precursor 1-(bromomethyl)-2-nitrobenzene. bldpharm.com In this reaction, an iodine atom is introduced into the aromatic ring through an electrophilic aromatic substitution mechanism. masterorganicchemistry.com

The success of this methodology hinges on the directing effects of the substituents already present on the benzene (B151609) ring: the bromomethyl (-CH₂Br) group and the nitro (-NO₂) group. The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. Conversely, the bromomethyl group is a weakly deactivating group and an ortho-, para-director. The combined influence of these groups directs the incoming electrophile, in this case, a source of iodonium (B1229267) ion (I⁺), to the position that is para to the bromomethyl group and meta to the nitro group.

Elemental iodine (I₂) itself is generally unreactive toward deactivated aromatic rings. libretexts.org Therefore, its activation is necessary to generate a more potent electrophilic species. masterorganicchemistry.com This is typically achieved by using an oxidizing agent. libretexts.orgorgoreview.com

Common Reagents for Electrophilic Iodination:

Reagent SystemDescription
I₂ / Oxidizing Agent Elemental iodine is used in conjunction with an oxidizing agent like nitric acid (HNO₃), hydrogen peroxide (H₂O₂), or copper salts (e.g., CuCl₂). libretexts.orgorgoreview.comyoutube.com The oxidant converts I₂ to a more powerful electrophile, which then reacts with the aromatic ring. orgoreview.com
N-Iodosuccinimide (NIS) NIS is a common and effective source of electrophilic iodine. It is often used with a catalyst, such as an acid, to enhance its reactivity. organic-chemistry.org Iron(III) triflimide has been shown to be an effective Lewis acid catalyst for activating NIS in the iodination of arenes under mild conditions. organic-chemistry.org
1,3-Diiodo-5,5-dimethylhydantoin (DIH) DIH is another reagent used for the iodination of aromatic compounds, particularly those that are activated. organic-chemistry.org Its use can be catalyzed by thiourea (B124793) or disulfide compounds under mild conditions. organic-chemistry.org

The reaction mechanism involves the generation of the electrophilic iodine species, which is then attacked by the π-electrons of the benzene ring of 1-(bromomethyl)-2-nitrobenzene. This attack preferentially occurs at the C-4 position, leading to the formation of a carbocation intermediate known as a sigma complex or arenium ion. This intermediate is stabilized by resonance. The final step is the deprotonation of the sigma complex to restore the aromaticity of the ring, yielding the final product, this compound.

Directed Nitration Procedures

An alternative synthetic route involves the nitration of 1-(bromomethyl)-4-iodobenzene. This pathway also falls under the category of electrophilic aromatic substitution, where a nitro group is introduced onto the aromatic ring. nih.gov The standard reagent for this transformation is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.org This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. libretexts.orgnih.gov

The regiochemical outcome of the reaction is dictated by the directing effects of the bromomethyl and iodo substituents.

Iodo group (-I): The iodine atom is an ortho-, para-director, although it deactivates the ring towards electrophilic attack through its inductive effect.

Bromomethyl group (-CH₂Br): This group is also an ortho-, para-director and a weak deactivator.

When both groups are present, their directing effects are additive. The position ortho to the bromomethyl group (C-2) is also meta to the iodo group. This alignment of directing influences strongly favors the introduction of the nitro group at the C-2 position, leading to the desired product. The formation of the sigma-complex intermediate is the rate-determining step, and the stability of this intermediate determines the position of substitution. nih.gov

Methodologies for Regioselective Nitration:

MethodReagents and ConditionsKey Features
Mixed Acid Nitration Concentrated HNO₃ and H₂SO₄. libretexts.orgnih.govThe most common method for nitration. The reaction is typically exothermic and requires careful temperature control.
Zeolite-Catalyzed Nitration Concentrated HNO₃ with a solid acidic zeolite catalyst (e.g., ZSM-5). google.comThis method can offer high regioselectivity, particularly for para-isomers, and may involve heating the aromatic compound. google.comgoogle.com
Surfactant-Mediated Nitration Dilute HNO₃ in an aqueous solution of a surfactant like sodium dodecylsulfate (SDS). researchgate.netOffers a milder reaction medium and can lead to high regioselectivity at room temperature. researchgate.net

The reaction proceeds through the attack of the nitronium ion on the electron-rich aromatic ring of 1-(bromomethyl)-4-iodobenzene. The arenium ion intermediate that forms is most stable when the positive charge can be delocalized effectively. The subsequent loss of a proton (H⁺) from the intermediate restores aromaticity and yields this compound. nih.gov

Purification and Isolation Methodologies in Compound Synthesis

Following the synthesis of this compound, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, by-products, and residual reagents. The purification of nitroaromatic compounds often involves a combination of techniques. nih.govresearchgate.net

A typical workup procedure after synthesis might involve quenching the reaction mixture, for instance by pouring it into ice water, which often causes the organic product to precipitate. google.com The solid can then be collected by filtration.

Common Purification Techniques:

TechniqueDescription
Crystallization This is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. The desired compound crystallizes out in a purer form, leaving impurities dissolved in the mother liquor. google.com For some nitroaromatics, crystallization from nitric acid has been described as a viable method. google.com The choice of solvent is critical for effective purification. Sometimes, a slow cooling process is sufficient to obtain crystals. nih.gov
Column Chromatography If crystallization does not provide sufficient purity, column chromatography is employed. The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). An eluent (solvent or solvent mixture) is used to move the components down the column at different rates based on their polarity, allowing for their separation. This is particularly useful for separating isomers or products with similar solubility. researchgate.net
Washing The isolated crude solid is often washed with various solutions to remove specific types of impurities. For example, washing with water can remove residual acids or inorganic salts. A wash with a sodium bicarbonate or sodium carbonate solution can neutralize and remove acidic by-products.

The purity of the final product is typically assessed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). X-ray crystallography can be used to confirm the molecular structure if suitable single crystals can be obtained. researchgate.net

Reactivity and Mechanistic Investigations of 1 Bromomethyl 4 Iodo 2 Nitrobenzene

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) attached to the nitro-iodinated benzene (B151609) ring is a primary benzylic halide. Benzylic halides are known to be highly reactive towards nucleophilic substitution. ucalgary.ca The reactivity of this specific site is further enhanced by the presence of the electron-withdrawing nitro group on the aromatic ring, which stabilizes the transition state of an Sₙ2 reaction. quora.com Primary benzylic halides typically favor the Sₙ2 pathway, which involves a backside attack by a nucleophile in a single, concerted step. ucalgary.caquora.com

Reactivity with Various Nucleophiles (e.g., thiolates)

The electrophilic carbon of the bromomethyl group is susceptible to attack by a wide array of nucleophiles. Strong nucleophiles are particularly effective in promoting Sₙ2 reactions. libretexts.org Thiolates (RS⁻), which are the conjugate bases of thiols, are excellent nucleophiles and would readily displace the bromide ion to form a thioether.

For example, the reaction with a generic thiolate anion proceeds as follows:

1-(Bromomethyl)-4-iodo-2-nitrobenzene + RS⁻ → 1-((Alkylthio)methyl)-4-iodo-2-nitrobenzene + Br⁻

This type of transformation is fundamental in synthetic organic chemistry for the formation of carbon-sulfur bonds. Other potent nucleophiles such as cyanide (CN⁻), azide (B81097) (N₃⁻), and alkoxides (RO⁻) are also expected to react efficiently at this position.

Aromatic Substitution Reactions of the Nitroiodobenzene Core

The benzene ring of this compound is substituted with three groups that influence its reactivity toward further substitution, particularly electrophilic aromatic substitution (EAS). wikipedia.org

Influence of Halogen and Nitro Groups on Electrophilic Aromatic Substitution

The substituents on the aromatic ring dictate the position and rate of subsequent electrophilic attacks. pressbooks.publibretexts.orglibretexts.org These directing effects are a consequence of both inductive and resonance effects.

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature. It removes electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. It is a meta-director. pressbooks.pubyoutube.com

Iodo Group (-I): As a halogen, iodine is a deactivating group due to its electron-withdrawing inductive effect. However, it possesses lone pairs of electrons that can be donated through resonance, stabilizing the cationic intermediate (sigma complex) formed during ortho and para attack. libretexts.org Consequently, halogens are ortho, para-directors. pressbooks.publibretexts.org

Bromomethyl Group (-CH₂Br): This group is weakly deactivating due to the inductive effect of the bromine atom. It is considered an ortho, para-director.

When considering the combined influence of these groups on the available positions (C3, C5, C6), the powerful meta-directing effect of the nitro group is typically dominant. The iodo group directs ortho/para, and the bromomethyl group also directs ortho/para. The positions are analyzed as follows:

Position C3: ortho to -NO₂ and ortho to -I.

Position C5: meta to -NO₂ and ortho to -I.

Position C6: para to -NO₂ and meta to -I.

Both the strong meta-directing nitro group and the ortho-directing iodo group favor substitution at the C5 position. Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C5 position.

Directed Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. It typically involves a directing metalation group (DMG) that coordinates with a strong base, such as n-butyllithium (n-BuLi), to deprotonate an adjacent ortho position. baranlab.orguwindsor.caorganic-chemistry.org

However, the nitro group is highly electrophilic and generally incompatible with potent organolithium reagents like n-BuLi, which would preferentially attack the nitro group itself rather than deprotonate the ring. While some specialized rhodium-catalyzed C-H functionalizations ortho to a nitro group have been developed, they proceed through an electrophilic metalation pathway rather than a standard lithiation. rsc.org

A more viable strategy for creating an organometallic intermediate from this compound is through halogen-metal exchange. The carbon-iodine bond is significantly more reactive towards organolithium reagents than carbon-bromine or carbon-chlorine bonds. uwindsor.ca By treating the compound with a strong base like n-BuLi or t-BuLi at very low temperatures (e.g., -78 °C to -100 °C), selective lithium-iodine exchange can be achieved to generate an aryllithium species. researchgate.net This intermediate can then be trapped with various electrophiles to introduce a new substituent at the C4 position.

Cross-Coupling Reactions Involving Aryl Halide Functionalities

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.orglibretexts.org The aryl iodide functionality in this compound is an excellent handle for such transformations. The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl > F. wikipedia.org

This high reactivity of the C-I bond allows for selective cross-coupling at the C4 position without affecting the C(sp³)-Br bond of the bromomethyl group or requiring C-H activation. nih.govnih.govnih.gov A variety of coupling partners can be used, as illustrated by well-established reactions like the Suzuki, Sonogashira, and Heck couplings. For instance, Sonogashira coupling of the related 1-iodo-4-nitrobenzene (B147127) with terminal alkynes proceeds efficiently in the presence of palladium and copper catalysts. nih.govrsc.orgresearchgate.netlibretexts.org

The table below summarizes potential cross-coupling reactions for the selective functionalization of this compound at the C4 position.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki Coupling Aryl/Vinyl Boronic Acid or EsterPd(0) catalyst, Base (e.g., K₂CO₃)Biaryl or Styrenyl derivative
Sonogashira Coupling Terminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseArylalkyne derivative wikipedia.orgnih.gov
Heck Coupling AlkenePd(0) catalyst, BaseStyrenyl derivative
Stille Coupling Organostannane (e.g., R-SnBu₃)Pd(0) catalystAryl, vinyl, or alkyl substituted derivative
Buchwald-Hartwig Amination Amine (R₂NH)Pd(0) catalyst, BaseN-Aryl amine derivative

This interactive table outlines several key palladium-catalyzed cross-coupling reactions applicable to the aryl iodide moiety of the title compound.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille) utilizing Iodo- and Bromo-Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nobelprize.org In the case of this compound, the presence of both an iodo and a bromo substituent raises questions of chemoselectivity. The general mechanism for these reactions, such as the Suzuki and Stille couplings, involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

The reactivity of aryl halides in palladium-catalyzed couplings generally follows the order I > Br > Cl. wikipedia.org Consequently, in a molecule containing both iodo and bromo substituents, the carbon-iodine bond is expected to undergo oxidative addition to palladium more readily than the carbon-bromine bond. This inherent reactivity difference allows for selective functionalization at the C-4 position. For instance, in the Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene (B110544) with arylboronic acids, regioselective coupling at the C-4 position (para to the nitro group) was achieved using a phosphine-ligand-free Pd(OAc)₂ catalyst at room temperature. researchgate.net This selectivity is attributed to the higher reactivity of the C-Br bond at the 4-position compared to the C-Br bond at the 1-position, which is ortho to the nitro group. A similar, if not more pronounced, selectivity for the iodo-substituent would be expected for this compound.

The Stille reaction, which couples organostannanes with organic halides, follows a similar mechanistic pathway and reactivity trend for the halide leaving group. wikipedia.orgorganic-chemistry.org Therefore, selective coupling at the iodo-position is also anticipated in Stille reactions of this compound. The reaction's versatility allows for the coupling of a wide range of organostannane reagents. wikipedia.org The choice of palladium catalyst and ligands can be crucial in optimizing the reaction conditions and preventing side reactions. uwindsor.ca While the aryl iodide is the primary site for palladium-catalyzed cross-coupling, the benzylic bromide also represents a potential reaction site, although typically under different catalytic conditions that favor C(sp³)-Br bond activation.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of a Dihalo-nitrobenzene Analogue Data based on the coupling of 1,4-dibromo-2-nitrobenzene with 4-methoxyphenylboronic acid. researchgate.net

ParameterCondition
Catalyst Pd(OAc)₂ (phosphine-ligand-free)
Substrate 1 1,4-dibromo-2-nitrobenzene
Substrate 2 4-methoxyphenylboronic acid
Base Aqueous K₂CO₃
Solvent THF
Temperature Room Temperature
Outcome Regioselective coupling at the C-4 position

Copper-Mediated Coupling Processes (e.g., Ullmann Coupling)

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, typically requires harsh reaction conditions, including high temperatures (often exceeding 200°C) and polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene (B124822). wikipedia.orgthermofisher.com The classical Ullmann condensation involves the coupling of two aryl halide molecules in the presence of a stoichiometric amount of copper to form a symmetrical biaryl. mdpi.com The reaction can also be used for the synthesis of aryl ethers, thioethers, and amines in what are known as Ullmann-type reactions. wikipedia.orgorganic-chemistry.org

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. organic-chemistry.org For this compound, the aryl iodide would be the more reactive site for the initial reaction with copper. The electron-withdrawing nitro group can activate the aryl halide towards nucleophilic attack, which is a key step in some proposed mechanisms for Ullmann-type reactions. wikipedia.org

However, the high temperatures required for the Ullmann coupling could lead to a lack of selectivity and potential side reactions involving the benzylic bromide, such as elimination or substitution. Modern modifications of the Ullmann reaction utilize soluble copper catalysts with ligands like diamines or amino alcohols, which can promote the reaction at lower temperatures. rsc.org Even with these improvements, the application of Ullmann coupling to a polyfunctionalized substrate like this compound would require careful optimization to achieve selective C-C or C-heteroatom bond formation at the aryl iodide position without affecting the bromomethyl group.

Table 2: General Conditions for Ullmann Condensation

ParameterTypical Condition
Catalyst Copper powder or Cu(I) salts (e.g., CuI)
Reactant Aryl halide (Aryl-I or Aryl-Br)
Solvent High-boiling polar solvents (e.g., DMF, nitrobenzene)
Temperature > 150 °C
Note Electron-withdrawing groups on the aryl halide can facilitate the reaction. wikipedia.org

Reductive Transformations and their Mechanisms

Chemoselective Reduction of the Nitro Group

The selective reduction of the nitro group in this compound to an amino group, while preserving the halogen substituents and the benzylic bromide, is a significant synthetic challenge. Many common reducing agents can also effect dehalogenation or reduction of the benzylic bromide. However, several methods have been developed for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities. organic-chemistry.org

Catalytic hydrogenation is a common method for nitro group reduction, but often leads to hydrodehalogenation. The use of specific catalysts can enhance chemoselectivity. For instance, a Ni/SiO₂ catalyst has been shown to be highly efficient and reusable for the reduction of various aromatic nitro compounds to aromatic amines with high conversion and selectivity, tolerating different functional groups. researchgate.net Another approach involves the use of sodium borohydride (B1222165) in combination with a transition metal complex, such as Ni(PPh₃)₄, which can reduce nitroaromatics to their corresponding amines under mild conditions. jsynthchem.com

Transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can also achieve selective reduction of nitro groups. researchgate.net Pressure-mediated reduction with hydrazine hydrate has been reported to selectively reduce aromatic nitro groups in the presence of amide functionalities, which can be more reactive. researchgate.net The choice of reducing system is critical; for example, the combination of HSiCl₃ and a tertiary amine provides a mild, metal-free method for reducing both aromatic and aliphatic nitro groups while tolerating many functional groups, including halogens. organic-chemistry.org

Table 3: Selected Methods for Chemoselective Nitro Group Reduction

Reagent/CatalystSolventKey Feature
Ni/SiO₂VariesHeterogeneous catalyst, reusable, high selectivity. researchgate.net
NaBH₄ / Ni(PPh₃)₄EthanolMild, room temperature reaction. jsynthchem.com
Hydrazine HydrateEthanolCan be pressure-mediated for enhanced selectivity. researchgate.net
HSiCl₃ / Tertiary AmineVariesMetal-free, tolerates a wide range of functional groups. organic-chemistry.org

Electrochemical Reduction Studies of Related Halogenated Nitrobenzenes

The electrochemical reduction of halogenated nitrobenzenes is a complex process influenced by the nature and position of the substituents on the aromatic ring, as well as the reaction conditions such as the electrode material and pH. rsc.org The reduction of a nitro group typically proceeds through a series of one-electron transfer steps. In the case of halogenated nitrobenzenes, the initial reduction often involves the formation of a radical anion. researchgate.netrsc.org

The presence of multiple halogens, as in this compound, would likely lead to a competitive reduction scenario. The relative reduction potentials for C-I and C-Br bond cleavage would play a crucial role. Generally, the ease of electrochemical dehalogenation follows the order I > Br > Cl. Therefore, reductive cleavage of the C-I bond would be expected to occur at less negative potentials than the C-Br bond. Furthermore, the reduction of the nitro group itself can proceed to the hydroxylamine (B1172632) or the amine, depending on the potential and proton availability. nih.gov The benzylic bromide adds another layer of complexity, as it can also be electrochemically reduced.

Intramolecular Cyclization Pathways and Rearrangements

Ortho-nitrobenzyl compounds are known to undergo a variety of non-photochemical intramolecular cyclization and rearrangement reactions. psu.edursc.org These transformations are often promoted by the interaction between the nitro group and the benzylic position. For this compound, the bromomethyl group is positioned ortho to the nitro group, making it a candidate for such reactions.

One common pathway involves the intramolecular displacement of the benzylic halide by one of the oxygen atoms of the nitro group, which can lead to the formation of heterocyclic structures. researchgate.net For example, 2-nitrobenzyl alcohol can undergo an intramolecular redox reaction to form 2-nitrosobenzaldehyde, which can then participate in further cyclization reactions. nih.gov In the case of this compound, a similar intramolecular redox process could be envisioned, potentially leading to the formation of a 4-iodo-2-nitrosobenzaldehyde intermediate after initial interaction and subsequent transformation.

Rearrangements of o-nitrobenzyl compounds can be triggered under various conditions. For instance, the reaction of 2-nitrobenzaldehyde (B1664092) with ethyl acetoacetate (B1235776) can lead to the formation of tricyclic compounds through a series of reactions initiated by the Hantzsch reaction. mdpi.com The presence of the reactive bromomethyl group in this compound could facilitate similar complex transformations. The specific pathway would be highly dependent on the reaction conditions, such as the presence of acids, bases, or nucleophiles. These reactions can lead to the formation of various nitrogen-containing heterocyclic systems. nih.govrsc.org

Applications of 1 Bromomethyl 4 Iodo 2 Nitrobenzene in Complex Molecule Synthesis

As a Versatile Building Block for Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. 1-(Bromomethyl)-4-iodo-2-nitrobenzene provides a robust platform for constructing these valuable ring systems.

The synthesis of functionalized S-diazocines, a class of eight-membered nitrogen-containing heterocycles, has been reliably achieved using this compound as a key precursor. masterorganicchemistry.compku.edu.cn In a notable synthetic route, it is reacted with 2,2'-disulfanediyldianiline in the presence of a reducing agent like sodium borohydride (B1222165). masterorganicchemistry.com This process leads to the formation of a precursor which, through an intramolecular Baeyer–Mills reaction, yields the target iodo-functionalized S-diazocine. pku.edu.cn The successful synthesis and characterization, including the first crystal structure of an S-diazocine, underscore the utility of this building block. pku.edu.cn

Table 2: Example Reaction Conditions for Iodo-Functionalized S-Diazocine Synthesis

Reactants Reagents & Conditions Product Reference
This compound, 2,2'-Disulfanediyldianiline 1. Sodium borohydride, THF, 60°C Precursor for intramolecular Baeyer-Mills reaction masterorganicchemistry.com

Furthermore, the structural motif of an ortho-nitrobenzyl halide makes this compound a prime candidate for various classical indole (B1671886) syntheses. google.com Methodologies such as the Bartoli and Leimgruber-Batcho indole syntheses specifically rely on ortho-substituted nitroarenes as starting materials. google.comorganic-chemistry.org The bromomethyl group can be readily transformed into other functionalities, such as a vinyl group via a Wittig-type reaction, to generate the necessary precursor for reductive cyclization, a key step in forming the indole nucleus. khanacademy.org These established strategies highlight the compound's potential for creating diversely substituted indoles, which are highly privileged structures in pharmaceuticals. google.comlibretexts.org

Beyond nitrogen heterocycles, this compound is instrumental in forming rings containing other heteroatoms. The synthesis of S-diazocines is a clear example of constructing a sulfur-containing ring, where the crucial carbon-sulfur bond is formed by the reaction of the bromomethyl group with a thiol intermediate generated in situ. masterorganicchemistry.com

For the construction of oxygen-containing rings, the Williamson ether synthesis offers a classic and powerful strategy. wikipedia.org This reaction involves the SN2 displacement of a halide by an alkoxide. masterorganicchemistry.com The primary bromomethyl group of this compound is an ideal electrophile for this transformation. masterorganicchemistry.com By reacting it with a suitable diol or a phenol (B47542) derivative containing a second nucleophilic site, intramolecular cyclization can be achieved to form various oxygen-containing heterocycles, such as substituted benzodioxins or dihydrobenzofurans. While specific examples in the literature for this exact substrate are not prominent, the fundamental reactivity strongly supports its applicability in this context.

Utilization in Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is the cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular skeletons. This compound offers two distinct sites for such transformations.

The compound serves as a potent electrophile in Friedel-Crafts alkylation reactions. The bromomethyl group, activated by a Lewis acid, can generate a reactive carbocation intermediate that is readily attacked by an electron-rich aromatic ring. This allows for the direct attachment of the 4-iodo-2-nitrobenzyl moiety to other aromatic systems, a straightforward method for building complex diarylmethane-type structures.

Simultaneously, the iodo-substituent provides a handle for arylation through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly reactive in palladium-catalyzed processes like the Suzuki or Heck couplings. This enables the formation of a biaryl linkage at the C4 position. The ability to perform alkylation at the bromomethyl group and arylation at the iodo group in a sequential manner, without interfering with each other, offers a powerful strategy for assembling complex, three-dimensional architectures from a single, versatile building block.

Table 3: C-C Bond Formation Strategies using this compound

Functional Group Reaction Type Potential Coupling Partner Resulting Structure
Bromomethyl (-CH₂Br) Friedel-Crafts Alkylation Electron-rich arene (e.g., Benzene (B151609), Toluene) Aryl-(4-iodo-2-nitrobenzyl)methane
Iodo (-I) Suzuki Cross-Coupling Arylboronic acid 4-Aryl-1-(bromomethyl)-2-nitrobenzene

| Iodo (-I) | Heck Cross-Coupling | Alkene | 4-Vinyl-1-(bromomethyl)-2-nitrobenzene derivative |

The creation of fused ring systems is a direct extension of the compound's utility in heterocycle synthesis. The previously mentioned syntheses of indoles and S-diazocines are prime examples where new rings are fused onto the original benzene core. masterorganicchemistry.comkhanacademy.org Furthermore, classic reactions like the Haworth synthesis, which builds polycyclic aromatic systems through sequential Friedel-Crafts acylation and cyclization, could be adapted. For instance, the benzene ring of this compound could be acylated, and subsequent chemical modifications could induce an intramolecular cyclization to form a new fused ring, leading to complex polyaromatic structures. The Friedel-Crafts-like ring closure is a known mechanism for constructing fused tetracyclic cores in natural product synthesis.

Precursor in the Synthesis of Specific Organic Frameworks

The unique functionalities of this compound make it an attractive precursor for the building blocks of advanced materials like Metal-Organic Frameworks (MOFs). MOFs are constructed from organic ligands (or "struts") connected by metal ions. The properties of the MOF are directly determined by the structure of the organic ligand.

This compound is a precursor to functionalized diazocines, which are known photoswitches. pku.edu.cn These photoswitchable molecules can be used as ligands to create "smart" MOFs that respond to light. The iodo and nitro groups on the diazocine, derived from the parent compound, offer sites for coordination to metal centers or for further functionalization before being incorporated into a framework. The use of MOFs as sacrificial templates to create advanced catalytic materials is a growing field of research, and designing precursors with specific functionalities is key to this process. Therefore, this compound serves as a valuable starting point for designing bespoke ligands for next-generation functional organic frameworks.

Role in the Development of Functional Organic Materials

The unique trifunctional nature of this compound allows it to be a important starting material in the synthesis of functional organic materials, particularly those with specific electronic and photophysical properties. The reactivity of the bromomethyl group is often exploited in the initial steps of a synthetic sequence.

A primary application of the bromomethyl moiety is its conversion into a phosphonate (B1237965) ester through the Arbuzov reaction. This transformation is a critical step in preparing the molecule for subsequent Horner-Wadsworth-Emmons (HWE) reactions. The HWE reaction is a powerful method for the stereoselective synthesis of alkenes, which are fundamental components of many conjugated organic materials.

For instance, a synthetic route analogous to the preparation of thiophene-based chromophores can be envisioned starting from this compound. The initial step involves the reaction with a trialkyl phosphite, such as triethyl phosphite, to yield the corresponding diethyl phosphonate. This phosphonate is a stable intermediate that can be readily purified and characterized.

The subsequent Horner-Wadsworth-Emmons reaction involves the deprotonation of the phosphonate with a suitable base to form a nucleophilic carbanion. This carbanion then reacts with an aldehyde-containing aromatic or heteroaromatic compound. This reaction creates a new carbon-carbon double bond, extending the conjugated system of the molecule. The presence of the nitro group on the benzene ring can influence the electronic properties of the resulting material.

The general reaction scheme is as follows:

Arbuzov Reaction: Formation of the phosphonate ester.

Horner-Wadsworth-Emmons Reaction: Olefination to form a vinylene linkage.

These reactions are instrumental in constructing the backbones of conjugated polymers and oligomers that are essential for functional organic materials like those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Interactive Data Table: Synthesis of a Thiophene-based Chromophore Intermediate

StepReactant 1Reactant 2Reaction TypeProduct
1This compoundTriethyl phosphiteArbuzov ReactionDiethyl (4-iodo-2-nitrobenzyl)phosphonate
2Diethyl (4-iodo-2-nitrobenzyl)phosphonateAromatic AldehydeHorner-Wadsworth-EmmonsVinylene-linked aromatic compound

Intermediates for Advanced Organic Materials (excluding specific material properties)

Beyond the initial functionalization via the bromomethyl group, the iodo-substituent on the aromatic ring of this compound serves as a handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for creating the extended π-conjugated systems found in advanced organic materials.

The Sonogashira coupling is a particularly relevant reaction for the iodo-moiety. This reaction couples a terminal alkyne with an aryl or vinyl halide, creating an internal alkyne. Arylalkynes are important structural motifs in many advanced organic materials, including molecular wires and organic semiconductors.

Research on the Sonogashira cross-coupling of the related compound, 1-iodo-4-nitrobenzene (B147127), with phenylacetylene (B144264) has demonstrated the feasibility of this transformation. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov The high reactivity of the carbon-iodine bond ensures efficient coupling under relatively mild conditions. nih.gov

The synthetic utility of this compound as an intermediate for advanced organic materials lies in the ability to perform sequential cross-coupling reactions. For example, after the initial modification via the bromomethyl group, the iodo-functionality can be used to introduce an alkyne-containing substituent. This stepwise approach allows for the precise construction of complex and well-defined molecular architectures.

Another important cross-coupling reaction is the Heck reaction, which involves the coupling of an aryl halide with an alkene. This reaction provides a direct method for the formation of substituted alkenes and is widely used in the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV) and its derivatives. The iodo- group in this compound is an excellent substrate for Heck coupling reactions.

Interactive Data Table: Key Cross-Coupling Reactions

Reaction TypeReactant 1 (from intermediate)Reactant 2Catalyst SystemKey Bond Formed
Sonogashira CouplingAryl IodideTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC(sp²)-C(sp)
Heck CouplingAryl IodideAlkenePd catalyst, BaseC(sp²)-C(sp²)

The ability to combine Horner-Wadsworth-Emmons olefination with subsequent Sonogashira or Heck coupling reactions makes this compound a highly versatile platform for the synthesis of a wide array of advanced organic material precursors.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-(bromomethyl)-4-iodo-2-nitrobenzene, both ¹H and ¹³C NMR would provide definitive information about its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂Br) protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electronic effects of the nitro, iodo, and bromomethyl substituents. For comparison, in the related compound 1-bromo-4-nitrobenzene (B128438), the protons on the benzene ring appear as two doublets around δ 8.10 and δ 7.69 ppm. chemicalbook.com Similarly, for 1-iodo-4-nitrobenzene (B147127), these signals are observed around δ 8.08 and δ 8.00 ppm. chemicalbook.com In 1-(bromomethyl)-4-nitrobenzene, the aromatic protons are seen at δ 7.52 and δ 6.93 ppm, while the methylene protons of the bromomethyl group appear as a singlet at approximately δ 4.98 ppm. rsc.orgnist.gov For this compound, the methylene protons would likely appear as a singlet in the range of 4.5-5.0 ppm. The aromatic protons would have chemical shifts influenced by all three substituents, leading to a unique pattern that confirms the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon of the bromomethyl group would appear at a characteristic chemical shift. The six aromatic carbons would have distinct chemical shifts, with the carbons directly attached to the iodine, nitro group, and the bromomethyl-substituted carbon showing the most significant shifts. For instance, in 1-(bromomethyl)-4-nitrobenzene, the carbon of the bromomethyl group is observed around δ 31-33 ppm, while the aromatic carbons appear in the range of δ 120-150 ppm. nist.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂Br4.5 - 5.030 - 35
Aromatic CH7.0 - 8.5120 - 150
C-I-90 - 100
C-NO₂-145 - 155
C-CH₂Br-135 - 145

Note: The predicted values are based on the analysis of related compounds and general substituent effects in NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The most prominent of these would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. mdpi.com Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration of the bromomethyl group would be found in the lower frequency region, typically between 500 and 600 cm⁻¹. The C-I stretch is expected at an even lower frequency, generally below 600 cm⁻¹. For comparison, the IR spectrum of 1-bromo-2-nitrobenzene (B46134) shows characteristic peaks for the nitro group. chemicalbook.com Similarly, the IR spectrum of 1-iodo-2-nitrobenzene (B31338) is well-documented. nih.govsigmaaldrich.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong signals in Raman spectra. The symmetric stretch of the nitro group is also typically Raman active. A study on 1-bromo-4-nitrobenzene has detailed its FT-Raman spectrum, which can serve as a reference. irjet.net

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
NO₂Asymmetric Stretch1500 - 1560Weak
NO₂Symmetric Stretch1335 - 1385Strong
Aromatic C-HStretch> 3000Moderate
Aromatic C=CStretch1400 - 1600Strong
C-BrStretch500 - 600Moderate
C-IStretch< 600Moderate

X-ray Crystallography for Solid-State Structural Determination

Studies on related nitrobenzene (B124822) derivatives reveal common structural motifs. For instance, in many substituted nitrobenzenes, the nitro group is often slightly twisted out of the plane of the benzene ring. mdpi.commdpi.com The degree of this torsion angle can be influenced by the presence of adjacent bulky substituents. The crystal packing is often stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking interactions between aromatic rings. mdpi.comresearchgate.net In halogenated nitrobenzenes, halogen bonding (C-X···O, where X = Br, I) can also play a significant role in the crystal packing. The crystal structure of 1-chloro-2-methyl-4-nitrobenzene, for example, is stabilized by π-π contacts, C-H···O hydrogen bonds, and close Cl···O contacts. mdpi.comresearchgate.net Similarly, the analysis of nitro-substituted chalcones shows that the position of the nitro group affects molecular coplanarity and that crystal packing is often governed by π-π stacking and C-H···O interactions. mdpi.com

Disorder is a common phenomenon in crystal structures, where a molecule or a part of it can occupy multiple positions or orientations within the crystal lattice. researchgate.net In substituted benzenes, this can manifest as a whole-molecule disorder or disorder of specific substituents. For example, in the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, the hydrogen atoms of the methyl group are disordered over two positions. mdpi.com In more complex systems, such as 4,4'-sulfonylbis[N-(4-nitrophenylmethylene)benzenamine], whole-molecule disorder has been observed. researchgate.net Such disorder can be influenced by the symmetry of the molecule and the nature of the intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₇H₅BrINO₂), the molecular weight is approximately 352.92 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the molecular ion peak would be observed.

The fragmentation of nitroaromatic compounds in mass spectrometry is well-studied. researchgate.netnih.gov Common fragmentation pathways for nitrobenzene derivatives include the loss of the nitro group (NO₂) as a radical (mass loss of 46) or the loss of NO (mass loss of 30) followed by the loss of CO. youtube.com For halogenated compounds, the loss of the halogen radical is a primary fragmentation pathway. miamioh.edu Therefore, for this compound, one would expect to see fragment ions corresponding to the loss of •Br, •I, •NO₂, and the •CH₂Br group. The relative abundance of these fragment ions can provide further structural information. For instance, the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common fragment in compounds containing a benzyl (B1604629) group, which could be formed after the loss of the substituents. youtube.com

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion m/z (for ⁷⁹Br, ¹²⁷I) Origin
[M]⁺353Molecular Ion
[M+2]⁺355Isotopic peak due to ⁸¹Br
[M-Br]⁺274Loss of •Br
[M-I]⁺226Loss of •I
[M-NO₂]⁺307Loss of •NO₂
[M-CH₂Br]⁺260Loss of •CH₂Br
[C₇H₄INO₂]⁺352Loss of H from M+
[C₆H₄INO₂]⁺262Loss of CH₂Br and H
[C₇H₅BrO₂]⁺228Loss of I and N
[C₇H₅BrI]⁺306Loss of NO₂

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the ground-state electronic structure and predicting the intrinsic reactivity of molecules like 1-(bromomethyl)-4-iodo-2-nitrobenzene.

Methodology: A typical approach involves geometry optimization and frequency analysis using a hybrid DFT functional, such as B3LYP or PBE1PBE, combined with a Pople-style basis set like 6-311+G(d,p). puce.edu.ecamazonaws.com The inclusion of a solvent model, like the Polarization Continuum Model (PCM), can account for the influence of a solution-phase environment on the molecule's properties. amazonaws.com For heavy elements like iodine, appropriate basis sets and effective core potentials are crucial for accurate results.

Detailed Research Findings: DFT calculations yield fundamental descriptors that govern the molecule's chemical behavior. The optimized geometry reveals key structural parameters, such as the planarity of the benzene (B151609) ring and the orientation of the nitro and bromomethyl groups. In related nitrobenzene (B124822) compounds, the nitro group is often twisted out of the plane of the aromatic ring to achieve a more stable conformation.

The distribution of electrons is described by several parameters. The molecular electrostatic potential (MEP) map visually identifies electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the LUMO indicates the ability of the molecule to accept electrons, a key feature for nitroaromatic compounds. researchgate.net The HOMO-LUMO energy gap is a descriptor of chemical reactivity and kinetic stability. nih.gov

Calculated ParameterSignificance for Reactivity Prediction
Optimized Molecular GeometryProvides bond lengths, bond angles, and dihedral angles, revealing steric hindrance and conformational preferences.
HOMO EnergyIndicates the molecule's electron-donating capability; relevant for reactions with electrophiles.
LUMO EnergyIndicates the molecule's electron-accepting capability; crucial for reactions with nucleophiles. researchgate.net
HOMO-LUMO GapCorrelates with chemical stability; a smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP)Maps electron density to identify positively charged (electrophilic) and negatively charged (nucleophilic) sites.
Natural Bond Orbital (NBO) ChargesQuantifies the charge distribution on each atom, pinpointing electrophilic carbons and nucleophilic heteroatoms.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are complementary to static quantum chemical calculations.

Methodology: While classical MD simulations using standard force fields (like CHARMM, AMBER) can model the conformational dynamics, they cannot inherently simulate bond breaking or formation. nih.gov To predict reactivity, more advanced techniques are required. Reactive Molecular Dynamics (rMD) or Quantum-Mechanical/Molecular-Mechanical (QM/MM) simulations are employed. In a QM/MM approach, the reactive core of the molecule is treated with a quantum mechanical method, while the surrounding environment (e.g., solvent) is treated with a classical force field. Another emerging technique involves modifying classical force fields by replacing standard harmonic bond potentials with energy-conserving Morse potentials, which accurately describe bond dissociation. nih.gov

Detailed Research Findings: MD simulations are particularly useful for predicting reactivity in complex environments. For this compound, simulations could model its interaction with solvent molecules, revealing how solvation shells might hinder or facilitate access to its reactive sites. rsc.org For instance, the accessibility of the electrophilic carbon in the bromomethyl group to an incoming nucleophile can be assessed by tracking its solvent-accessible surface area over the course of a simulation.

Simulation TypePredicted PropertyInsight into Reactivity
Classical MDConformational flexibility, solvent structuring, diffusion coefficients.Reveals dominant molecular shapes and accessibility of reactive sites.
QM/MM MDFree energy profiles of reactions, transition state sampling.Provides a dynamic picture of reaction pathways, including solvent effects.
Reactive MD (rMD)Bond dissociation/formation events, reaction cascades.Allows for direct simulation of chemical reactions and degradation pathways. nih.gov

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry provides powerful tools for mapping potential reaction pathways and elucidating detailed reaction mechanisms, thereby predicting the likely products of a chemical transformation.

Methodology: The primary method for predicting reaction pathways is to calculate the potential energy surface (PES) for a given reaction. This is typically done using DFT. yu.edu.jo Key points on the PES, including local minima (reactants, intermediates, products) and first-order saddle points (transition states), are located and their energies calculated. ijrti.org The difference in energy between the reactants and the transition state gives the activation energy (energy barrier), which is the primary determinant of the reaction rate. researchgate.net The reaction path can be confirmed by following the intrinsic reaction coordinate (IRC) from the transition state down to the reactant and product.

Detailed Research Findings: For this compound, several reaction pathways can be computationally explored:

Nucleophilic Substitution at the Bromomethyl Group: This is a highly probable reaction. A computational study would model the approach of a nucleophile to the benzylic carbon. By calculating the transition state structure and activation energy for an Sₙ2-type reaction, its feasibility can be assessed.

Nucleophilic Aromatic Substitution (SₙAr): While the ring is heavily substituted, SₙAr reactions are characteristic of electron-deficient nitroarenes. stackexchange.com A computational model could compare the activation energies for nucleophilic attack at the carbon bearing the iodine versus other positions. The stability of the intermediate Meisenheimer complex, which is crucial for the SₙAr mechanism, can be evaluated. stackexchange.com The presence of the strongly withdrawing nitro group para to the iodo substituent would significantly stabilize the negative charge in the transition state and intermediate, making this position a plausible site for attack. stackexchange.com

Electrophilic Aromatic Substitution: The benzene ring is strongly deactivated by the nitro and iodo groups. However, under harsh conditions, an electrophile could add to the ring. Computational analysis of the transition states for attack at the available positions (C-3, C-5, C-6) would predict the regiochemical outcome. The calculations would likely confirm that the ring is highly unreactive towards electrophiles. ijrti.org

Computational studies on related nitrobenzene systems have successfully predicted the relative rates and product ratios for nucleophilic and electrophilic substitutions by comparing the Gibbs free energies of activation (ΔG‡) for competing pathways. amazonaws.comicm.edu.pl

Analysis of Substituent Effects on Aromatic Ring Systems

The reactivity and regioselectivity of this compound are governed by the interplay of the electronic effects of its three substituents. These effects can be dissected into inductive and resonance components.

Detailed Research Findings:

Nitro Group (-NO₂): Located at the C-2 position, the nitro group is a powerful deactivating group. It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-R). This withdrawal significantly reduces the ring's nucleophilicity, making it much less reactive towards electrophilic attack. The nitro group is a strong meta-director.

Bromomethyl Group (-CH₂Br): Located at the C-1 position, this group's effect is more complex than a simple alkyl group. While a methyl group is weakly activating and an ortho, para-director, the presence of the highly electronegative bromine atom introduces a strong inductive electron withdrawal (-I) through the methylene (B1212753) bridge. This effect deactivates the ring.

The combined influence of these three groups makes the aromatic ring severely electron-deficient and thus highly deactivated towards electrophilic substitution. For a potential electrophilic attack, the directing effects are conflicting. The powerful meta-directing nitro group would favor substitution at C-6 and C-4 (which is blocked). The ortho, para-directing iodo group would favor substitution at C-3 and C-5. The ortho, para-directing bromomethyl group would favor C-6 and C-4 (blocked). The position at C-6 is meta to the nitro group and ortho to the bromomethyl group, making it a potential, albeit highly unfavored, site of attack. The positions at C-3 and C-5 are ortho and para to the iodo group, respectively. Predicting the precise outcome would require quantitative computational analysis of the transition state energies for attack at each position.

Substituent (Position)Inductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence (for Electrophilic Attack)
-CH₂Br (C-1)-I (Withdrawing)None (Hyperconjugation is weak/negated)DeactivatingOrtho, Para
-NO₂ (C-2)-I (Strongly Withdrawing)-R (Strongly Withdrawing)Strongly DeactivatingMeta
-I (C-4)-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para

Future Perspectives and Emerging Research Avenues

Development of Greener Synthetic Pathways for the Compound

The traditional synthesis of polysubstituted benzene (B151609) derivatives often relies on harsh reagents and generates significant chemical waste. Future research will undoubtedly focus on the development of more environmentally benign synthetic routes to 1-(Bromomethyl)-4-iodo-2-nitrobenzene. A key area of exploration will be the adoption of greener solvents and catalysts.

Green Synthesis ApproachPotential Advantages
Aqueous Micellar CatalysisReduced use of organic solvents, potentially enhanced reaction rates.
Solid-Supported CatalystsEase of catalyst separation and recycling, reduced waste.
One-Pot Multi-Component ReactionsIncreased efficiency, reduced synthetic steps, improved atom economy.

Exploration of Novel Catalytic Transformations Involving its Functional Groups

The three distinct functional groups of this compound—the bromomethyl, iodo, and nitro groups—offer a rich playground for the exploration of novel catalytic transformations. Each of these groups can participate in a wide array of chemical reactions, and their simultaneous presence allows for sequential or orthogonal functionalization.

Future research is expected to focus on the development of highly selective catalysts that can target one functional group while leaving the others intact. For instance, palladium-catalyzed cross-coupling reactions are well-established for the transformation of aryl iodides. Future work could explore the use of novel ligands to fine-tune the reactivity of the palladium catalyst, enabling coupling with a broader range of substrates under milder conditions.

Similarly, the bromomethyl group is a versatile handle for nucleophilic substitution reactions. The development of organocatalysts or photocatalysts for these transformations could offer greener alternatives to traditional methods. The catalytic reduction of the nitro group to an amine is another area of intense research. mdpi.comyoutube.comresearchgate.net Future efforts will likely focus on developing chemoselective catalysts that can reduce the nitro group without affecting the other halogen substituents, which is a common challenge with conventional reducing agents.

Functional GroupPotential Catalytic TransformationEmerging Catalyst Type
Iodo GroupCross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)Advanced palladium complexes with tailored ligands
Bromomethyl GroupNucleophilic substitutionOrganocatalysts, Photocatalysts
Nitro GroupSelective reduction to amineChemoselective heterogeneous or homogeneous catalysts

Integration into Flow Chemistry Systems for Continuous Synthesis

The transition from batch to continuous manufacturing, facilitated by flow chemistry, is a major trend in the chemical industry, offering enhanced safety, efficiency, and scalability. rsc.orgacs.orggoogle.comnih.govamt.ukresearchgate.netewadirect.comvapourtec.com The synthesis and subsequent transformations of this compound are well-suited for integration into flow chemistry systems.

The nitration of aromatic compounds, a key step in the synthesis of many nitroaromatics, is often highly exothermic and can be hazardous in large-scale batch reactors. ewadirect.com Performing such reactions in a continuous flow microreactor allows for precise control over reaction temperature and mixing, significantly improving safety and often leading to higher yields and purities. acs.orgresearchgate.netewadirect.com

Furthermore, multi-step sequences involving the functionalization of this compound can be "telescoped" in a continuous flow setup. This involves linking multiple reactors in series, where the product of one reaction is directly fed into the next, eliminating the need for isolation and purification of intermediates. This approach can dramatically reduce production time, solvent usage, and waste generation. Future research in this area will focus on developing robust and integrated flow systems for the synthesis and derivatization of this and related compounds.

Computational Design of New Applications Based on Reactivity Profiles

Advances in computational chemistry and data science are providing powerful tools for the rational design of new molecules and the prediction of their reactivity. researchgate.netresearchgate.netnih.govresearchgate.net In the context of this compound, computational studies can provide valuable insights into its electronic structure and reactivity, guiding the development of new applications.

Density Functional Theory (DFT) calculations can be used to model the reactivity of the different functional groups towards various reagents, helping to predict the outcome of reactions and optimize reaction conditions. researchgate.netresearchgate.net For example, computational screening of potential catalysts could accelerate the discovery of new and more efficient catalytic transformations.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of derivatives of this compound with their biological or material properties. dergipark.org.tr This in silico approach can guide the synthesis of new compounds with desired functionalities, for example, as potential pharmaceutical intermediates or as building blocks for novel organic materials. The synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(bromomethyl)-4-iodo-2-nitrobenzene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sequential halogenation and nitration of toluene derivatives. For example, bromination of a methyl-substituted nitrobenzene precursor using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (e.g., AIBN) introduces the bromomethyl group. Subsequent iodination via electrophilic aromatic substitution (e.g., I₂/HNO₃) requires precise temperature control (0–5°C) to avoid over-iodination .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of iodine (1.1–1.3 equivalents) and use acetic acid as a solvent to enhance regioselectivity .

Q. How can purity and structural integrity be confirmed for this compound?

  • Analytical Techniques :

  • HPLC/GC-MS : Quantify purity (>98%) and detect halide byproducts (e.g., residual iodine or bromine).
  • NMR : Confirm substitution pattern (e.g., 1H^1H NMR: δ 4.8–5.2 ppm for -CH₂Br; 13C^{13}C NMR: δ 120–140 ppm for aromatic carbons adjacent to nitro and iodine groups) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromomethyl group in cross-coupling reactions?

  • Mechanistic Insight : The bromomethyl group undergoes nucleophilic substitution (SN_N2) but is sterically hindered by the adjacent nitro (-NO₂) and iodine (-I) groups, which are electron-withdrawing. This reduces reaction rates in Suzuki-Miyaura couplings compared to less-substituted analogs.
  • Mitigation : Use bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to enhance catalytic turnover .

Q. What strategies resolve contradictory crystallographic data (e.g., bond length discrepancies) in structural studies?

  • Troubleshooting :

  • Twinned Crystals : Use SHELXD for initial phasing and SHELXE for density modification to resolve overlapping reflections .
  • Disorder Modeling : Refine split positions for the bromomethyl group using restraints (ISOR/DFIX in SHELXL) .
    • Validation : Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental bond lengths .

Q. How can computational modeling predict regioselectivity in further functionalization (e.g., nitration or iodination)?

  • Method : Perform Fukui function analysis (Gaussian 16) to identify electrophilic/nucleophilic sites. The nitro group directs incoming electrophiles to the meta position relative to itself, while iodine favors para substitution.
  • Case Study : For nitration, the nitro group’s meta-directing effect dominates, but steric hindrance from bromomethyl may shift selectivity .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Hazards : Potential skin/eye irritant (bromomethyl group) and light-sensitive (iodo group).
  • Mitigation :

  • Use PPE (nitrile gloves, UV-blocking goggles) and work under inert atmosphere (N₂/Ar) for light-sensitive steps .
  • Quench waste with NaHSO₃ to reduce iodine residues before disposal .

Data Interpretation and Contradictions

Q. How to address inconsistent yields in nucleophilic substitution reactions?

  • Root Causes :

  • Solvent Polarity : Low-polarity solvents (toluene) favor SN_N2 but may reduce solubility. Switch to DMF or THF for polar nucleophiles .
  • Competing Elimination : Tertiary amines (e.g., DIPEA) can deprotonate β-hydrogens, leading to alkene byproducts. Use milder bases (K₂CO₃) .

Environmental and Stability Considerations

Q. What are the long-term storage conditions to prevent decomposition?

  • Stability : The iodo group is prone to photolytic cleavage. Store in amber vials at –20°C under nitrogen.
  • Degradation Monitoring : Periodically analyze via LC-MS for iodine loss (m/z shift of –127) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-4-iodo-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-4-iodo-2-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.